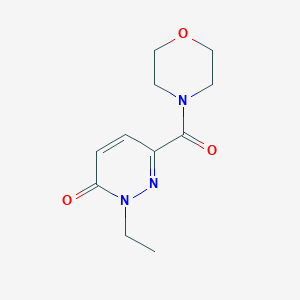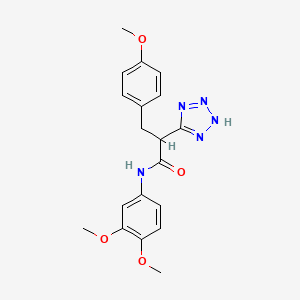
N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related tetrazole compounds often involves regiospecific reactions, with single-crystal X-ray analysis providing unambiguous structure determination. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide and related compounds highlights the use of X-ray crystallography for structural determination and the importance of regiospecific reactions in tetrazole synthesis (Al-Hourani et al., 2016).
Molecular Structure Analysis
Molecular structure elucidation is critical, often achieved through techniques like X-ray crystallography. The crystal structure analysis reveals details about molecular conformation, intermolecular interactions, and the overall geometry of the compound. For instance, the detailed structure of 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole and 4-{5-(4-methoxyphenyl)-1H-tetrazol-1-yl}benzenesulfonamide through X-ray crystallography provided insights into the planarity of the tetrazole rings and the nature of intermolecular hydrogen bonds (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Tetrazole compounds exhibit a range of chemical behaviors, including their interactions with enzymes and potential for bioactivity. The synthesis and evaluation of N-substituted tetrazoles for their biological activities, such as anti-inflammatory or herbicidal properties, demonstrate the versatility and reactivity of the tetrazole moiety (Liu et al., 2008).
Physical Properties Analysis
The physical properties of tetrazole derivatives, including solubility, crystallinity, and thermal stability, can be inferred from their molecular structures and synthesis conditions. Crystallographic studies provide key insights into the solid-state properties and potential applications of these compounds.
Chemical Properties Analysis
The chemical properties of tetrazole derivatives are closely linked to their molecular structure, with functionalities like methoxy and dimethoxy groups influencing their reactivity and interaction with biological targets. Docking studies and bioassay investigations offer insights into how these compounds interact at the molecular level with biological enzymes or receptors (Al-Hourani et al., 2015).
Scientific Research Applications
Anticancer Activities
The compound N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide exhibits potential applications in the field of oncology, particularly in cancer treatment. Research has indicated that tetrazole derivatives like this compound show promising anticancer activities. One study discussed the use of tetrazoles as anticancer agents, highlighting their metabolic stability and bioisosteric properties, which make them valuable in the development of novel anticancer drugs. Tetrazoles have been combined with other pharmacophores to create potent anticancer compounds. The importance of comprehensive structural activity relationship studies in the rational design of high-efficiency tetrazole-based anticancer drug candidates was emphasized (Dhiman, Kaur, & Jaitak, 2020).
In Vitro Cytotoxicity Assessment
The compound also has relevance in in vitro cytotoxicity assessment, which is critical in determining the therapeutic potential of various substances. A study outlined various in vitro cytotoxicity methods including the tetrazolium salt-based tests (TSBT) such as MTT, XTT, and MTS assays. These assays are instrumental in evaluating the cytotoxicity of different materials, including those containing tetrazole derivatives (Pintor, Queiroz, Barcelos, Primo, Maia, & Alves, 2020).
Pharmacological and Toxicological Evaluations
Another potential application of this compound is in the pharmacological and toxicological evaluation of new psychoactive substances (NPS). The tetrazole moiety can be an integral part of these substances, and understanding its interactions and effects is crucial. A review on the pharmacology, analytical methods, and toxicities associated with NPS highlighted the importance of understanding the potent hallucinogenic properties of certain derivatives and the need for further investigation into the mechanism of action, chemical, pharmacological, and toxicological properties to evaluate their potential harmful effects (Kyriakou, Marinelli, Frati, Santurro, Afxentiou, Zaami, & Busardò, 2015).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-26-14-7-4-12(5-8-14)10-15(18-21-23-24-22-18)19(25)20-13-6-9-16(27-2)17(11-13)28-3/h4-9,11,15H,10H2,1-3H3,(H,20,25)(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSLIJIIEWHWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



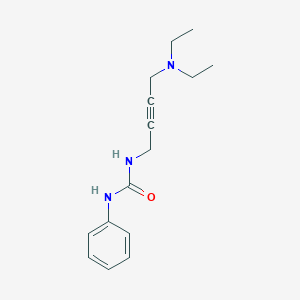

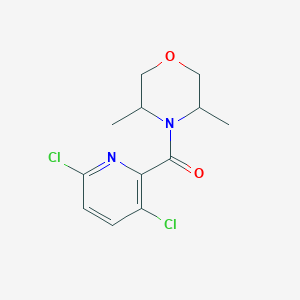
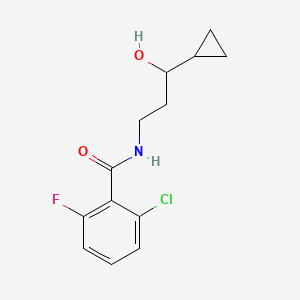
![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2484096.png)

![((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane](/img/structure/B2484099.png)
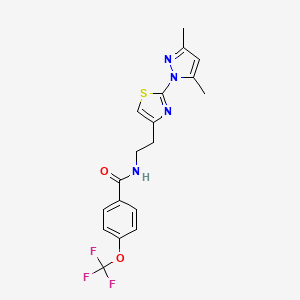
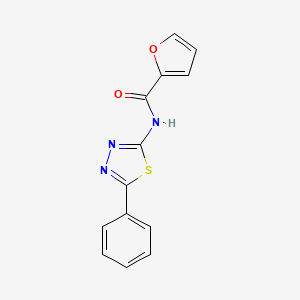

![N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2484104.png)
